molecular formula C6H6N4 B014201 6-Methylpurine CAS No. 2004-03-7

6-Methylpurine

Cat. No.: B014201
CAS No.: 2004-03-7
M. Wt: 134.14 g/mol
InChI Key: SYMHUEFSSMBHJA-UHFFFAOYSA-N
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Description

Scientific Research Applications

6-Methylpurine has a wide range of applications in scientific research:

Safety and Hazards

6-Methylpurine is harmful if swallowed and may cause serious eye damage. It may cause an allergic skin reaction and is fatal in contact with skin . It should be stored at -20°C .

Future Directions

Research on 6-Methylpurine has been conducted in the context of resistance to this compound conferred by defective adenine phosphoribosyltransferase in Tetrahymena . An improved synthesis of β-D-6-Methylpurine Riboside and its antitumor effects have also been studied . Current research on ovarian cancer focuses on this compound among other substances .

Biochemical Analysis

Biochemical Properties

6-Methylpurine plays a significant role in biochemical reactions, particularly as a bisubstrate inhibitor of enzymes that bind adenosyl moieties. It can be phosphorylated to levels that inhibit RNA and protein synthesis . The compound interacts with several enzymes, including adenosine deaminase, which converts adenosine to inosine, and purine nucleoside phosphorylase, which is involved in the breakdown of nucleosides . These interactions highlight the compound’s ability to interfere with nucleotide metabolism and its potential as a therapeutic agent.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It has been shown to inhibit cell proliferation and induce apoptosis in tumor cells . The compound affects cell signaling pathways by interfering with the synthesis of nucleotides, which are essential for DNA and RNA synthesis. This disruption can lead to alterations in gene expression and cellular metabolism, ultimately affecting cell function and viability .

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into nucleic acids, where it acts as a chain terminator during DNA and RNA synthesis . This incorporation leads to the inhibition of key enzymes involved in nucleotide metabolism, such as phosphoribosyl pyrophosphate amidotransferase . Additionally, this compound can induce mutations by pairing incorrectly with other nucleotides, further disrupting genetic integrity and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained inhibition of cell growth and induction of cell death . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce severe toxic effects, including hepatotoxicity and bone marrow suppression . These dosage-dependent effects highlight the importance of optimizing therapeutic doses to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to purine metabolism. It is metabolized by enzymes such as xanthine oxidase and adenosine deaminase, which convert it into various metabolites . These metabolic pathways can influence the compound’s bioavailability and therapeutic efficacy. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites, further impacting cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by nucleoside transporters and binding proteins . These transporters facilitate the uptake of the compound into cells, where it can exert its biochemical effects. The distribution of this compound can vary depending on the tissue type and the presence of specific transporters, influencing its localization and accumulation .

Subcellular Localization

This compound is primarily localized in the nucleus and cytoplasm, where it interacts with nucleic acids and enzymes involved in nucleotide metabolism . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is critical for its activity and function, as it allows this compound to effectively inhibit DNA and RNA synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methylpurine can be synthesized through several methods. One common approach involves the coupling of this compound with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose under conditions that produce the β-D-anomer exclusively . Another method involves the conversion of inosine to 6-chloropurinenucleoside via acetylation, chlorination, and deacetylation, followed by methylation at the 6-position . Additionally, a microwave-assisted synthesis method has been developed, which involves SNAr-based addition reactions between various 6-halopurine derivatives and ethyl acetoacetate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems and advanced purification techniques to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Methylpurine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the 6-position.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various methylated purine derivatives, which can have different biological activities and applications.

Comparison with Similar Compounds

6-Methylpurine is similar to other purine derivatives such as:

Properties

IUPAC Name

6-methyl-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6N4/c1-4-5-6(9-2-7-4)10-3-8-5/h2-3H,1H3,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMHUEFSSMBHJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=N1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073283
Record name 1H-Purine, 6-methyl-
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Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2004-03-7
Record name 6-Methylpurine
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Record name 6-Methylpurine
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Record name 6-Methylpurine
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Record name 6-Methylpurine
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Record name 1H-Purine, 6-methyl-
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Record name 6-methylpurine
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Record name 6-METHYLPURINE
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Synthesis routes and methods

Procedure details

A suspension of 6-chloropurine (0.2 mmol) and tetrakis(triphenylphosphino)-palladium (0.02 mmol) in dry THF (3 mL) was treated with trimethylaluminum (2M in toluene, 0.45 mmol) under nitrogen. The resulting solution was heated to reflux for 3 h, cooled to r.t., diluted with toluene (5 mL), and quenched with methanol (0.5 mL) followed by ammonium chloride (1 mmol). The mixture was heated to reflux for 2 h and filtered while hot through a Celite plug. Evaporation and purification by prep TLC afforded the 6-methylpurine. See J. Med. Chem. 1999, 42, 2064–2086.
Quantity
0.2 mmol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.02 mmol
Type
catalyst
Reaction Step One
Quantity
0.45 mmol
Type
reactant
Reaction Step Two
Quantity
1 mmol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 6-methylpurine exert its inhibitory effects?

A1: this compound primarily acts by being converted into its ribonucleotide form, this compound ribonucleotide, by the enzyme adenine phosphoribosyltransferase (APRTase). [, ] This metabolite then interferes with various aspects of purine metabolism:

  • De Novo Purine Biosynthesis Inhibition: this compound ribonucleotide acts as a feedback inhibitor of phosphoribosylpyrophosphate amidotransferase, a key regulatory enzyme in the de novo purine biosynthesis pathway. This effectively reduces the cellular production of purine nucleotides. [, ]
  • Adenylosuccinate Synthetase Inhibition: this compound ribonucleotide also inhibits adenylosuccinate synthetase, an enzyme involved in the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP). This further disrupts purine nucleotide balance. []
  • RNA and Protein Synthesis Disruption: The depletion of purine nucleotides due to this compound's actions ultimately leads to the inhibition of both RNA and protein synthesis. []

Q2: How does adenine counteract this compound's inhibitory effects?

A2: Adenine provides a two-pronged defense against this compound inhibition:

  • Competition with APRTase: Adenine competes with this compound for binding to adenine phosphoribosyltransferase, thus reducing the formation of the inhibitory ribonucleotide. []
  • AMP Replenishment: Adenine can replenish the depleted AMP pool, bypassing the inhibitory effects of this compound ribonucleotide on both phosphoribosylpyrophosphate amidotransferase and adenylosuccinate synthetase. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C6H6N4 and a molecular weight of 134.14 g/mol.

Q4: How is this compound utilized in cancer research?

A4: this compound demonstrates potential as a therapeutic agent in cancer, specifically in the context of suicide gene therapy:

  • Suicide Gene/Prodrug Strategy: Studies have shown promise using this compound in conjunction with the Escherichia coli purine nucleoside phosphorylase (ePNP) gene. This strategy involves delivering the ePNP gene to tumor cells, rendering them capable of converting the non-toxic prodrug 9-β-D-[2-deoxyribofuranosyl]-6-methylpurine (MeP-dR) into cytotoxic this compound. [, , ]

Q5: What advantages does this compound offer in suicide gene therapy?

A5: this compound exhibits several characteristics that make it suitable for suicide gene therapy applications:

  • Bystander Effect: The cytotoxic metabolites generated from this compound are membrane-permeable, allowing them to diffuse to neighboring cells and induce cell death even in cells that do not express the ePNP gene. [, , ] This bystander effect is particularly beneficial in targeting heterogeneous tumor cell populations.
  • Efficacy Against Slow-Growing Tumors: Unlike some other suicide gene/prodrug systems that rely on DNA replication for cytotoxicity, this compound can effectively target both dividing and non-dividing cells. [, ] This characteristic makes it a promising candidate for treating slow-growing tumors, which are often less responsive to conventional therapies.

Q6: Are there any other applications for this compound in biological research?

A6: Beyond cancer research, this compound serves as a valuable tool in various biological studies:

  • Genetic Studies: this compound resistance has been employed as a selectable marker in genetic manipulations of microorganisms like Tetrahymena thermophila and Sulfolobus islandicus. [, , , ] This allows for the selection and study of mutants with altered purine metabolism pathways.
  • Plant Physiology Research: this compound has been used to investigate the role of RNA synthesis in various plant processes, such as adventitious root formation and nitrate uptake in plants. [, ] Its inhibitory effects on RNA synthesis provide insights into the molecular mechanisms underlying these physiological responses.

Q7: Are there any challenges associated with using this compound as a therapeutic agent?

A7: While this compound shows promise, several challenges need to be addressed:

  • Delivery and Targeting: Efficient delivery of the ePNP gene specifically to tumor cells remains a major hurdle in maximizing therapeutic efficacy and minimizing off-target effects. [, ]
  • Resistance Mechanisms: Understanding and overcoming potential resistance mechanisms in tumor cells is crucial for long-term treatment success. []

Q8: What are the known resistance mechanisms to this compound?

A9: The primary mechanism of resistance to this compound is mutations in the APRTase gene (APRT1), leading to a defective enzyme with reduced affinity for this compound. [] This defective APRTase reduces the conversion of this compound into its toxic ribonucleotide form, rendering the cells resistant.

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